Flavacol

Übersicht

Beschreibung

Flavacol is a fine flake salt primarily used as a seasoning for popcorn. It is known for its ability to stick to popcorn and enhance its flavor and appearance. This compound adds a buttery flavor and a vibrant yellow color to popcorn, giving it a theater-style taste. It is manufactured by Gold Medal Products Co. and has been a staple in movie theaters since the 1960s .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process involves the formation of pyramid-shaped salt crystals, which provide better coverage and adhesion to popcorn compared to regular cube-shaped salt crystals . The ingredients in Flavacol include salt, two types of yellow dye (Yellow #5 and Yellow #6), and artificial butter flavor .

Industrial Production Methods

The industrial production of this compound involves the Alberger Process, which removes minerals that can cause a bitter taste, resulting in a better buttery flavor. The fine flake salt is then mixed with the yellow dyes and artificial butter flavor to create the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Flavacol primarily undergoes physical rather than chemical reactions due to its nature as a seasoning salt. it can participate in various reactions when combined with other substances.

Common Reagents and Conditions

This compound is typically used in combination with oil (often butter-flavored) when making popcorn. The fine flakes of this compound stick to the popcorn kernels during the popping process, providing even coverage and enhancing the flavor .

Major Products Formed

The major product formed when using this compound is perfectly seasoned popcorn with a buttery flavor and vibrant yellow color. The fine salt crystals ensure that the seasoning adheres well to the popcorn, resulting in a consistent taste experience .

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Mechanism of Action

Flavacol is characterized by its fine flake salt, artificial butter flavoring, and vibrant yellow color, primarily due to the inclusion of food dyes like Yellow #5 and Yellow #6. The compound's effectiveness as a seasoning is attributed to its ability to adhere evenly to popcorn kernels, enhancing flavor perception through both taste and visual appeal.

The active components in this compound include 3-hydroxy-2,5-di-iso-butylpyrazine, a member of the flavonoid family known for various biological activities. Its antioxidant properties allow it to scavenge free radicals, potentially reducing oxidative stress in biological systems .

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antioxidant Properties : Flavonoids are recognized for their ability to neutralize reactive oxygen species (ROS), which can mitigate cellular damage associated with chronic diseases.

- Neuroprotective Effects : Research indicates that flavonols may enhance cognitive function and reduce the risk of neurodegenerative diseases. A study involving older adults found that higher dietary intake of flavonols was linked to a decreased incidence of Alzheimer's dementia.

- Antimicrobial Activity : this compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications in food preservation and therapeutic settings .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other flavonoids:

| Activity Type | This compound | Other Flavonoids (e.g., Quercetin) |

|---|---|---|

| Antioxidant | High | High |

| Neuroprotective | Moderate | High |

| Antimicrobial | High | Variable |

| Anti-inflammatory | Moderate | High |

Cognitive Health Study

A significant study conducted as part of the Rush Memory and Aging Project involved 921 participants. It revealed that individuals with higher dietary flavonol intake experienced a lower incidence of Alzheimer's dementia, with a reported rate of 39.06 cases per 1,000 person-years. This underscores the potential role of compounds like this compound in maintaining cognitive health through dietary sources.

Antimicrobial Efficacy

Laboratory investigations have shown that this compound exhibits bactericidal effects at dilutions as low as 1:25,000 against multiple bacterial strains. This finding highlights its potential utility in clinical settings for treating infections or as an additive in food preservation.

Occupational Health Considerations

While this compound has beneficial properties, it is important to consider occupational health implications. Studies have indicated that inhalation exposure to fine powders like this compound can pose respiratory risks. Recommendations include implementing protective measures for workers handling such substances to minimize exposure risks .

Wirkmechanismus

The mechanism by which Flavacol exerts its effects is primarily physical. The fine flake salt adheres to the surface of popcorn kernels, providing even coverage and enhancing the flavor. The yellow dyes (Yellow #5 and Yellow #6) contribute to the vibrant color, while the artificial butter flavor adds a rich, buttery taste .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Popcorn Salt: Similar to Flavacol, popcorn salt is a fine-grained salt used to season popcorn.

Kernel Season’s Movie Theater Popcorn Salt: This product is a fine-grained salt with added natural butter flavor, similar to this compound but without the artificial dyes.

Ballpark Style Popcorn Salt: Comparable to this compound, this salt is used to season popcorn and provides a similar taste experience.

Uniqueness of this compound

This compound’s uniqueness lies in its combination of fine flake salt, artificial butter flavor, and vibrant yellow color. The Alberger Process used in its production ensures better coverage and adhesion to popcorn, resulting in a consistent and flavorful taste experience .

Biologische Aktivität

Flavacol, a compound identified as 3-hydroxy-2,5-di-iso-butylpyrazine, is a member of the flavonoid family, which are polyphenolic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential applications in medicine and nutrition.

Structure and Synthesis

This compound was first synthesized and characterized from the culture broth of Aspergillus flavus. Its molecular formula is , and it has been shown to exhibit various bioactive properties. The synthesis process involves culturing specific strains of actinomycetes, such as Streptomyces sp. Pv 4-95, which can produce this compound under optimized conditions by manipulating gene expression pathways like the adpA gene .

Antioxidant Properties

Flavonoids, including this compound, are renowned for their antioxidant capabilities. They scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound exhibits significant free radical scavenging activity, contributing to its potential as a dietary supplement for disease prevention .

Neuroprotective Effects

Research indicates that dietary flavonols can improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's. In a cohort study involving older adults, higher intake of flavonols was associated with a decreased incidence of Alzheimer's dementia. This compound's neuroprotective effects may be attributed to its ability to modulate neuroinflammation and promote neuronal health .

Antimicrobial Activity

This compound has been identified as having antimicrobial properties , particularly against Gram-positive bacteria. Studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus, making it a candidate for developing natural preservatives or therapeutic agents .

Case Studies

- Cognitive Health Study : A study involving 921 participants from the Rush Memory and Aging Project found that those with higher dietary flavonol intake experienced a lower incidence of Alzheimer's dementia (39.06 cases per 1,000 person-years). This suggests that compounds like this compound may play a role in cognitive health maintenance through dietary sources .

- Antimicrobial Efficacy : In laboratory settings, this compound exhibited bactericidal effects at dilutions as low as 1:25,000 against multiple bacterial strains. This highlights its potential utility in clinical settings for treating infections or as an additive in food preservation .

This compound's biological activities are mediated through several mechanisms:

- Antioxidative Mechanism : By donating electrons to free radicals, this compound neutralizes reactive oxygen species (ROS), thereby reducing cellular damage.

- Neuroprotective Pathways : It may enhance neuronal survival by modulating signaling pathways that regulate inflammation and apoptosis.

- Inhibition of Bacterial Growth : this compound disrupts bacterial cell wall synthesis or function, leading to cell lysis and death.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Other Flavonoids (e.g., Quercetin) |

|---|---|---|

| Antioxidant | High | High |

| Neuroprotective | Moderate | High |

| Antimicrobial | High | Variable |

| Anti-inflammatory | Moderate | High |

Eigenschaften

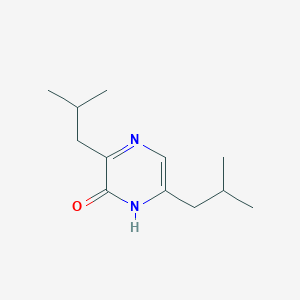

IUPAC Name |

3,6-bis(2-methylpropyl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRKEKHAYEACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=C(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299001 | |

| Record name | FLAVACOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-98-7 | |

| Record name | 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FLAVACOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FLAVACOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.